molecular formula C20H44Pb B089089 Tetrakis(2,2-dimethylpropyl)plumbane CAS No. 13406-13-8

Tetrakis(2,2-dimethylpropyl)plumbane

Cat. No.: B089089
CAS No.: 13406-13-8
M. Wt: 492 g/mol
InChI Key: OOIWEUIPKCAUQS-UHFFFAOYSA-N
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Description

Tetrakis(2,2-dimethylpropyl)plumbane is a hypothetical organolead compound featuring four 2,2-dimethylpropyl (neopentyl) groups bonded to a central lead(IV) atom.

Properties

CAS No.

13406-13-8

Molecular Formula

C20H44Pb

Molecular Weight

492 g/mol

IUPAC Name

tetrakis(2,2-dimethylpropyl)plumbane

InChI

InChI=1S/4C5H11.Pb/c4*1-5(2,3)4;/h4*1H2,2-4H3;

InChI Key

OOIWEUIPKCAUQS-UHFFFAOYSA-N

SMILES

CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C

Canonical SMILES

CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural analogs of tetraalkylplumbanes and related derivatives:

Compound Name CAS Number Substituents Molecular Weight* Key Properties/Applications
Tetrakis(2,2-dimethylpropyl)plumbane N/A Four neopentyl groups ~500 (estimated) High steric hindrance; potential thermal stability
Tetraethyl lead 78-00-2 Four ethyl groups 323.44 g/mol Historic antiknock agent; high volatility and toxicity
Tetramethyl lead 75-74-1 Four methyl groups 267.37 g/mol Volatile; precursor in synthesis
Bromotris(2,2-dimethylpropyl)plumbane 10382-41-9 Three neopentyl, one bromine ~480 (estimated) Reactivity via bromine substitution
Tetraphenyl lead 595-89-1 Four phenyl groups 639.64 g/mol Low solubility; limited industrial use
Tetrapropylplumbane 3440-75-3 Four propyl groups 387.56 g/mol Intermediate in organometallic reactions

*Molecular weights for hypothetical/estimated compounds are derived from structural analogs.

Reactivity and Stability

  • Steric Effects : The neopentyl groups in this compound likely reduce its reactivity compared to less hindered analogs like tetraethyl lead. Bulky substituents impede nucleophilic attack, enhancing thermal stability .
  • Volatility : Smaller alkyl groups (e.g., methyl, ethyl) increase volatility, as seen in tetraethyl lead (boiling point ~200°C). Neopentyl substituents may lower volatility due to increased molecular weight and steric bulk.
  • Halogen Substitution : Bromotris(2,2-dimethylpropyl)plumbane (CAS 10382-41-9) introduces a labile bromine atom, enabling reactions like nucleophilic substitution, unlike the fully alkyl-substituted analog .

Toxicity and Environmental Impact

  • Bioavailability : Tetraethyl lead’s small alkyl groups enhance lipid solubility, increasing its neurotoxicity. Neopentyl groups may reduce bioavailability due to steric and hydrophobicity effects .

Preparation Methods

Grignard Reagent Alkylation of Lead Tetrachloride

Reaction Scheme :
PbCl4+4RMgXPbR4+4MgXCl\text{PbCl}_4 + 4 \text{RMgX} \rightarrow \text{PbR}_4 + 4 \text{MgXCl}
Where R=C(CH3)2CH2CH3R = \text{C(CH}_3\text{)}_2\text{CH}_2\text{CH}_3.

Procedure :

  • Preparation of Neopentylmagnesium Bromide :

    • React 2,2-dimethylpropyl bromide with magnesium in dry diethyl ether under inert atmosphere.

    • Maintain temperature at 0–5°C to prevent side reactions.

  • Lead Tetrachloride Synthesis :

    • Lead(IV) chloride is generated by chlorinating lead(II) chloride (PbCl₂) with chlorine gas at 100°C.

  • Alkylation Reaction :

    • Slowly add neopentylmagnesium bromide to PbCl₄ in tetrahydrofuran (THF) at −78°C.

    • Stir for 12–24 hours, then warm to room temperature.

Challenges :

  • PbCl₄ is highly moisture-sensitive and requires strict inert conditions.

  • Competing side reactions (e.g., β-hydride elimination) may reduce yields due to the neopentyl group’s steric bulk.

Yield Optimization :

  • Use excess Grignard reagent (5:1 molar ratio) to drive the reaction to completion.

  • Employ low-temperature (−78°C) conditions to suppress decomposition.

Lead-Alkyl Halide Exchange Reactions

Reaction Scheme :
Pb+4RXPbR4+4X\text{Pb} + 4 \text{RX} \rightarrow \text{PbR}_4 + 4 \text{X}^-

Procedure :

  • Reactant Preparation :

    • Combine lead metal powder with 2,2-dimethylpropyl iodide in dimethylformamide (DMF).

  • Catalytic Additives :

    • Introduce a catalytic amount of sodium iodide (NaI) to facilitate halogen exchange.

  • Reaction Conditions :

    • Heat to 120°C under nitrogen for 48 hours.

Limitations :

  • Low yields (<20%) due to incomplete alkylation and lead oxide formation.

  • Requires extensive purification via fractional distillation.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Advantages Disadvantages
Grignard AlkylationPbCl₄, R-Mg-Br−78°C, THF, inert45–60%High selectivity, scalablePbCl₄ instability, moisture-sensitive
Lead-Alkyl Halide ExchangePb, R-I, NaI120°C, DMF, 48h10–20%Simple setupLow yield, byproduct formation

Spectroscopic Characterization and Stability

Key Findings :

  • Infrared (IR) Spectroscopy : Pb–C stretching vibrations appear at 450–500 cm⁻¹, while C–H modes of neopentyl groups dominate 2800–3000 cm⁻¹.

  • Thermal Stability : Decomposes above 80°C via Pb–C bond cleavage, releasing hydrocarbons and lead residues.

  • Solubility : Soluble in nonpolar solvents (e.g., hexane, toluene) but reacts with polar aprotic solvents.

Industrial-Scale Considerations

Scalability Challenges :

  • Cost of Lead Tetrachloride : PbCl₄ synthesis requires hazardous chlorine gas and specialized equipment.

  • Waste Management : Magnesium halide byproducts necessitate neutralization and disposal protocols.

Process Recommendations :

  • Use continuous-flow reactors to minimize PbCl₄ decomposition.

  • Replace Grignard reagents with safer organozinc alternatives (e.g., Knochel-Hauser bases) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrakis(2,2-dimethylpropyl)plumbane, and what critical parameters influence yield?

  • Methodology : The compound is synthesized via transmetallation reactions. A common approach involves reacting lead(IV) chloride (PbCl₄) with a Grignard or organolithium reagent (e.g., 2,2-dimethylpropyl lithium) in anhydrous ether under inert atmosphere. Key parameters include stoichiometric control (4:1 molar ratio of organolithium to PbCl₄), reaction temperature (−78°C to 0°C), and rigorous exclusion of moisture to prevent hydrolysis . Purification typically involves fractional distillation or recrystallization from non-polar solvents.

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify alkyl group environments. The 2,2-dimethylpropyl groups exhibit distinct methyl (δ 0.8–1.2 ppm) and quaternary carbon (δ 35–40 ppm) signals.
  • Mass Spectrometry : High-resolution MS (e.g., EI-MS) confirms molecular weight via parent ion detection (e.g., [M]⁺ at m/z ~530). Fragmentation patterns include loss of alkyl ligands (e.g., [M−C₅H₁₁]⁺) .
  • Elemental Analysis : Quantifies lead content (theoretical ~39% Pb), validating purity .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of volatile lead compounds.
  • Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact.
  • Store in airtight, lead-compatible containers (e.g., glass with PTFE seals) under inert gas.
  • Neutralize spills with activated carbon or vermiculite, followed by chelating agents (e.g., EDTA) for lead waste .

Advanced Research Questions

Q. How does the steric bulk of 2,2-dimethylpropyl ligands influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Compare reaction kinetics with less bulky analogs (e.g., triethylplumbane) using stopped-flow techniques. Steric hindrance reduces nucleophilic substitution rates but stabilizes lead intermediates in Stille-type couplings. Computational modeling (DFT) quantifies ligand cone angles and their impact on transition-state geometries .

Q. What thermal decomposition pathways are observed for this compound?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~150°C, releasing 2,2-dimethylpropane and lead nanoparticles. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., alkanes, alkenes). Activation energy (Eₐ) is calculated via Kissinger analysis of differential scanning calorimetry (DSC) data .

Q. How can contradictions in reported stability data (e.g., divergent half-lives in polar vs. non-polar solvents) be resolved?

  • Methodology : Conduct controlled stability studies under varying conditions (solvent, temperature, light). Use UV-Vis spectroscopy to monitor lead-ligand dissociation kinetics. Compare results with computational solvation models (COSMO-RS) to identify solvent effects on degradation pathways .

Q. What computational methods are employed to study the electronic structure of this compound?

  • Methodology : Density functional theory (DFT) with relativistic pseudopotentials (e.g., ZORA) models lead’s relativistic effects. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions between lead and alkyl ligands. Charge distribution maps (ESP) predict electrophilic/nucleophilic sites for reaction design .

Q. What methodologies evaluate the environmental persistence of this compound in soil systems?

  • Methodology :

  • Soil Column Studies : Monitor lead leaching using ICP-MS under simulated rainfall.
  • Microcosm Experiments : Assess microbial degradation via 16S rRNA sequencing to identify lead-resistant taxa.
  • QSAR Modeling : Predict bioaccumulation potential using octanol-water partition coefficients (log Kow) and molecular descriptors .

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